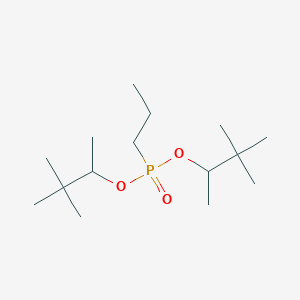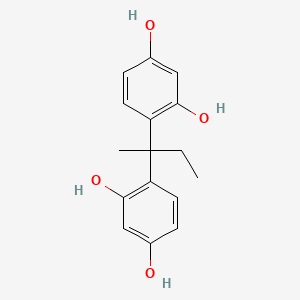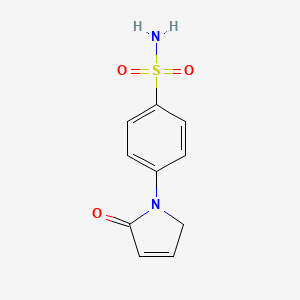![molecular formula C18H22N4O4 B12561510 N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide) CAS No. 184343-78-0](/img/structure/B12561510.png)
N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) is a complex organic compound that features a bipyridine core structure. Bipyridine derivatives are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) typically involves the functionalization of bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with 3-methoxypropanoic acid under specific conditions to form the desired amide bonds . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of such compounds often involves continuous-flow synthesis techniques to ensure high yield and purity . This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) involves its ability to chelate metal ions through its bipyridine core. This chelation can influence various molecular targets and pathways, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bipyridine derivatives such as:
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with a similar chelating ability but different structural features.
Uniqueness
Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
184343-78-0 |
|---|---|
Molekularformel |
C18H22N4O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-methoxy-N-[2-[4-(3-methoxypropanoylamino)pyridin-2-yl]pyridin-4-yl]propanamide |
InChI |
InChI=1S/C18H22N4O4/c1-25-9-5-17(23)21-13-3-7-19-15(11-13)16-12-14(4-8-20-16)22-18(24)6-10-26-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI-Schlüssel |
JHOFVOVUFRDDOY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(=O)NC1=CC(=NC=C1)C2=NC=CC(=C2)NC(=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)


![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)




![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
